1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione
Description
1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a (3-methylphenyl)aminomethyl substituent attached to the nitrogen atom of the pyrrolidine ring. Pyrrolidine-2,5-dione (succinimide) derivatives are widely studied for their diverse pharmacological and industrial applications, including anticonvulsant, antimicrobial, and corrosion inhibition properties .
Properties
IUPAC Name |
1-[(3-methylanilino)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-3-2-4-10(7-9)13-8-14-11(15)5-6-12(14)16/h2-4,7,13H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGONRZHRYKPPJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation of Pyrrolidine-2,5-dione
The pyrrolidine-2,5-dione (succinimide) moiety serves as the foundational structure for this compound. Classical synthetic routes involve cyclization reactions of amino acid derivatives or maleic anhydride with primary amines. For instance, maleic anhydride reacts with amines to form maleamic acids, which undergo thermal or acidic dehydration to yield succinimides.
Example Protocol :
- Maleamic Acid Formation : React maleic anhydride (1.0 equiv) with [(3-methylphenyl)amino]methylamine (1.0 equiv) in dry toluene at 0–5°C for 2 hours.
- Cyclization : Heat the maleamic acid intermediate under reflux in acetic anhydride for 4–6 hours to induce intramolecular cyclization.
This method typically achieves yields of 70–85% for analogous succinimide derivatives, with purity confirmed via melting point analysis (e.g., 145–148°C).
Direct N-Alkylation of Pyrrolidine-2,5-dione
Introducing the [(3-methylphenyl)amino]methyl group to the succinimide nitrogen requires careful selection of alkylating agents and reaction conditions. The nitrogen’s reduced nucleophilicity, due to conjugation with adjacent carbonyl groups, necessitates strong bases or phase-transfer catalysts.
Optimized Alkylation Procedure :
- Deprotonation : Treat pyrrolidine-2,5-dione (1.0 equiv) with sodium hydride (1.2 equiv) in anhydrous DMF at 0°C for 30 minutes.
- Alkylation : Add [(3-methylphenyl)amino]methyl chloride (1.1 equiv) and heat at 60°C for 12 hours.
- Workup : Quench with ice-water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
This route yields 50–65% product, with challenges arising from competing hydrolysis of the alkylating agent. Nuclear magnetic resonance (NMR) analysis of analogous compounds reveals characteristic shifts for the N–CH2– group (δ 4.1–4.3 ppm in $$^1$$H NMR).
Mannich Reaction-Based Aminomethylation
The Mannich reaction offers a one-pot strategy to install the aminomethyl group via condensation of formaldehyde, 3-methylaniline, and the α-carbon of succinimide. However, regioselectivity challenges arise due to competing reactions at the nitrogen versus α-positions.
Modified Mannich Protocol :
- Reaction Setup : Combine pyrrolidine-2,5-dione (1.0 equiv), 3-methylaniline (1.2 equiv), and paraformaldehyde (1.5 equiv) in ethanol containing 10% HCl.
- Heating : Reflux the mixture for 8–10 hours.
- Isolation : Neutralize with NaHCO3, extract with dichloromethane, and purify via column chromatography (SiO2, hexane/ethyl acetate).
Yields for this method range from 30–45%, with major byproducts arising from over-alkylation or imine formation. Infrared (IR) spectroscopy of the product shows distinct N–H stretches at 3300–3400 cm$$^{-1}$$.
Reductive Amination Approach
Reductive amination bypasses pre-formed alkylating agents by directly coupling 3-methylaniline with succinimide-derived intermediates. This method employs formaldehyde as the carbonyl source and sodium cyanoborohydride as the reducing agent.
Stepwise Synthesis :
- Imine Formation : Stir pyrrolidine-2,5-dione with 3-methylaniline and formaldehyde (37% aqueous) in methanol at 25°C for 24 hours.
- Reduction : Add NaBH3CN (1.5 equiv) and continue stirring for 12 hours.
- Purification : Acidify with HCl, extract into ether, and neutralize to precipitate the product.
This method achieves moderate yields (40–55%) but requires stringent pH control to minimize side reactions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Cyclization | 70–85 | High purity, scalable | Requires pre-formed amine derivative |
| N-Alkylation | 50–65 | Direct functionalization | Low nucleophilicity of nitrogen |
| Mannich Reaction | 30–45 | One-pot synthesis | Competing regioselectivity issues |
| Reductive Amination | 40–55 | Avoids alkylating agents | Sensitive to pH and moisture |
Mechanistic Insights and Stereochemical Considerations
The stereoelectronic effects of the succinimide ring profoundly influence reaction pathways. The nitrogen’s lone pair participates in conjugation with carbonyl groups, rendering it less reactive toward electrophiles. Consequently, alkylation requires strong bases (e.g., NaH) to generate the succinimide anion, which attacks electrophilic alkylating agents. In contrast, Mannich reactions proceed via iminium ion intermediates, where the α-carbon’s enolizable proton facilitates nucleophilic attack.
X-ray crystallography of related compounds, such as 3-methyl-1-phenethyl-pyrrolidine-2,5-dione, reveals planar succinimide rings with substituent torsion angles of 64–85°, highlighting steric constraints during functionalization.
Industrial and Environmental Considerations
Large-scale synthesis prioritizes the cyclization route for its robustness, though solvent choice (e.g., toluene vs. chloroform) impacts both yield and environmental footprint. Recent advances in catalytic methods, such as enzyme-mediated cyclizations, offer greener alternatives but remain under exploration for this specific compound.
Chemical Reactions Analysis
Types of Reactions
1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted pyrrolidine-2,5-dione derivatives.
Scientific Research Applications
1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione is a pyrrolidine derivative with a variety of applications in scientific research, including chemistry, biology, medicine, and industry. Its structure features a pyrrolidine ring substituted with a 3-methylphenylamino group, making it a valuable molecule for research and potential therapeutic uses.
Scientific Research Applications
- Chemistry this compound serves as a building block in the synthesis of more complex molecules.
- Biology It is studied for potential interactions with biological targets, such as enzymes and receptors.
- Medicine The compound is investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities. Furthermore, derivatives of pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione are examined for anticonvulsant activity .
- Industry It is used in the development of new materials and as a precursor for various chemical processes.
Potential as an Anticonvulsant
New derivatives of pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione have been evaluated for anticonvulsant activity . Several substances were also active in seizures induced by pentylenetetrazole and psychomotor . One study reported the synthesis and evaluation of 22 new derivatives of 3-methylpyrrolidine-2,5-dione and pyrrolidine-2,5-dione, with five compounds showing activity in the maximal electroshock (MES) test . Two of these compounds also showed activity in the subcutaneous pentylenetetrazole (s.c.PTZ) test and did not impair motor coordination in mice .
Mechanism of Action
The mechanism of action of 1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substitution Patterns
The pyrrolidine-2,5-dione core allows for diverse substitutions, which significantly alter physicochemical and biological properties. Key analogues include:
Key Observations :
- Lipophilicity : The 3-methylphenyl group in the target compound likely confers a logP comparable to 1-(3-methoxyphenyl)-3-[(pyridin-2-yl)sulfanyl]pyrrolidine-2,5-dione (logP = 1.883) .
- Polarity: Substitutions like 2-aminophenyl (polar) or sulfanyl groups (moderately polar) influence solubility and hydrogen-bonding capacity .
Antimicrobial Activity
- Mannich Bases: 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione showed moderate activity against E. coli and B. subtilis (MIC ~50 µg/mL) .
- Sulfanyl Derivatives : Sulfur-containing analogues (e.g., ) may exhibit enhanced activity due to thiol-mediated interactions.
Anticonvulsant Activity
- Morpholinopropyl Derivatives: Compound 4 (3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione) demonstrated an ED₅₀ of 32.7 mg/kg in mice, superior to ethosuximide .
Corrosion Inhibition
- Bi-Mannich Bases: Derivatives like 1-((pyridin-2-ylamino)(pyridin-4-yl)methyl)pyrrolidine-2,5-dione showed 92% corrosion inhibition efficiency on mild steel in HCl .
Physicochemical Properties
Implications :
- The target compound’s moderate logP and polar surface area suggest balanced solubility and membrane permeability, favorable for CNS-targeting drugs .
Biological Activity
1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione, commonly referred to as a pyrrolidine derivative, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and possible anti-inflammatory effects, supported by data tables and relevant research findings.
The molecular formula for this compound is , with a molecular weight of 218.25 g/mol . The structure includes a pyrrolidine ring substituted with a 3-methylphenyl group and an amino group, which may influence its biological activity.
Antibacterial Activity
Research indicates that various pyrrolidine derivatives exhibit significant antibacterial properties. A study evaluating monomeric alkaloids found that certain pyrrolidine derivatives demonstrated strong activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substitutions showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound | MIC (mg/mL) | Bacteria Tested |
|---|---|---|
| This compound | 0.0195 | E. coli |
| Compound A | 0.0048 | Bacillus mycoides |
| Compound B | 0.039 | Candida albicans |
Antifungal Activity
In addition to antibacterial properties, pyrrolidine derivatives have shown antifungal activity. One study highlighted that certain compounds could inhibit the growth of fungi such as Candida albicans, with varying degrees of effectiveness based on structural modifications .
Anti-inflammatory Activity
Emerging research suggests that pyrrolidine derivatives may also possess anti-inflammatory properties. A review indicated that some derivatives could inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For example, IC50 values for selected compounds ranged from 19.45 μM to 42.1 μM against COX-1 and COX-2 enzymes .
Table 2: Anti-inflammatory Activity of Pyrrolidine Derivatives
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Compound C | 19.45 | COX-1 |
| Compound D | 26.04 | COX-1 |
| Compound E | 31.4 | COX-2 |
Case Study 1: Evaluation of Mutagenic Properties
A study evaluated the mutagenic and antimutagenic properties of new derivatives of pyrrolidine-2,5-dione using the Vibrio harveyi mutagenicity test. The results indicated various mutagenic activities among the derivatives, suggesting that structural modifications can significantly affect biological outcomes .
Case Study 2: Synthesis and Testing of New Derivatives
Another research effort focused on synthesizing new pyrrolidine derivatives and assessing their biological activities. The findings revealed several compounds with potent antibacterial and antifungal properties, emphasizing the importance of functional groups in modulating activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione, and what reaction conditions optimize yield?
- Methodology : A common approach involves cyclocondensation of 3-methylaniline with maleic anhydride under reflux in acetic acid, followed by N-methylation or alkylation steps. For example, analogous syntheses of 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione use equimolar 4-methoxyaniline and dihydrofuran-2,5-dione in acetic acid under reflux for 4 hours, yielding crystalline products . Optimization includes controlling temperature (80–100°C), solvent polarity, and stoichiometric ratios to minimize side reactions like over-oxidation.
Q. How is the structural integrity of this compound validated in academic research?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while High-Resolution Mass Spectrometry (HR-MS) verifies molecular weight. X-ray crystallography (e.g., as applied to 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione) resolves stereochemistry and bond angles, with refinement parameters such as R-factors < 0.05 ensuring accuracy . Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹).
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Receptor Binding : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin, dopamine) due to structural similarity to neuroactive pyrrolidine derivatives .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of reaction pathways for derivatives of this compound?
- Methodology : Quantum mechanical calculations (DFT, MP2) predict transition states and intermediates, identifying energy barriers for key steps like cyclization or substitution. Tools like Gaussian or ORCA model reaction thermodynamics, while machine learning (e.g., ICReDD’s reaction path search methods) prioritizes experimental conditions based on computational datasets . For example, Fe₂O₃@SiO₂/In₂O₃ catalysts improve yields in analogous pyrrolidine syntheses by reducing activation energies .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare datasets using standardized protocols (e.g., NIH-Recommended Assay Guidelines) to control for variables like cell passage number or solvent (DMSO vs. ethanol).
- Structure-Activity Relationship (SAR) Profiling : Systematically modify substituents (e.g., replacing 3-methylphenyl with 4-fluorophenyl) to isolate pharmacophore contributions. For instance, 3-[(4-Methoxyphenyl)amino] derivatives show enhanced antitumor activity compared to unsubstituted analogs .
- Purity Validation : Use HPLC (≥95% purity) and LC-MS to exclude confounding effects from synthetic byproducts .
Q. How can advanced spectroscopic techniques elucidate degradation pathways under physiological conditions?
- Methodology :
- Stability Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via UPLC-MS/MS, identifying major metabolites (e.g., hydrolyzed pyrrolidine rings or demethylated products).
- Kinetic Analysis : Fit degradation data to first-order models to calculate half-lives (t₁/₂) and activation energies (Arrhenius plots) .
Q. What in silico models predict the compound’s pharmacokinetic (PK) and toxicity profiles?
- Methodology :
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability (%F), blood-brain barrier permeability, and CYP450 inhibition. Molecular docking (AutoDock Vina) screens for off-target binding to hERG channels (cardiotoxicity risk) .
- Toxicogenomics : RNA-seq or proteomics in hepatocyte models (e.g., HepG2) identify differentially expressed genes (e.g., CYP3A4, GST) linked to metabolic stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
